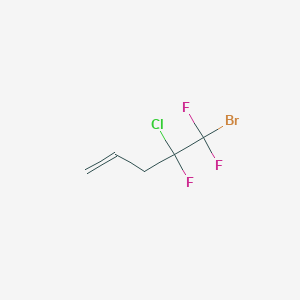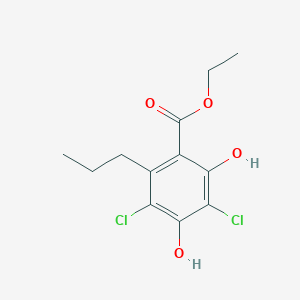oxophosphanium CAS No. 88648-03-7](/img/structure/B14400185.png)
[(2-Fluorophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a methoxy group, and a hydroxyethyl group attached to an oxophosphanium core, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methoxyoxophosphanium typically involves the reaction of 2-fluorophenol with methoxyethylphosphine oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity.
Industrial Production Methods
Industrial production of (2-Fluorophenyl)methoxyoxophosphanium may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability, ensuring that the compound can be produced efficiently and cost-effectively. Advanced purification techniques such as recrystallization and distillation are employed to achieve the desired quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium group to phosphine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)methoxyoxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(2-Fluorophenyl)methoxyoxophosphanium can be compared with other similar compounds such as:
(2-Fluorophenyl)methoxyphosphine: Similar structure but lacks the oxophosphanium group.
(2-Fluorophenyl)methoxyphosphonium: Contains a phosphonium group instead of oxophosphanium.
(2-Fluorophenyl)methoxyphosphonate: Features a phosphonate group.
The uniqueness of (2-Fluorophenyl)methoxyoxophosphanium lies in its oxophosphanium core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88648-03-7 |
|---|---|
Fórmula molecular |
C9H11FO3P+ |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
(2-fluorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11FO3P/c1-7(11)14(12)13-6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/q+1 |
Clave InChI |
FBWIGQGVVUQASC-UHFFFAOYSA-N |
SMILES canónico |
CC(O)[P+](=O)OCC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



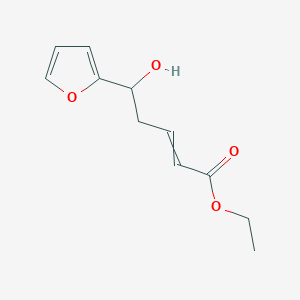
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)



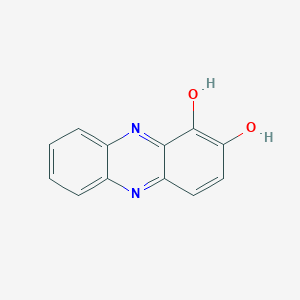

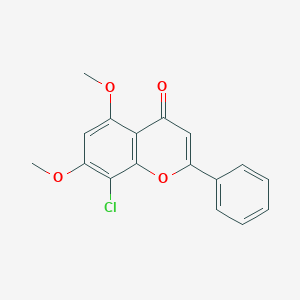
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
